Decylplastoquinone

Beschreibung

Structural Analogy and Research Significance to Natural Quinones

The significance of Decylplastoquinone in research is directly linked to its structural similarity to naturally occurring quinones, such as plastoquinone and ubiquinone. This resemblance allows it to interact with the protein complexes involved in electron transport, providing researchers with a means to investigate these intricate systems. musechem.com

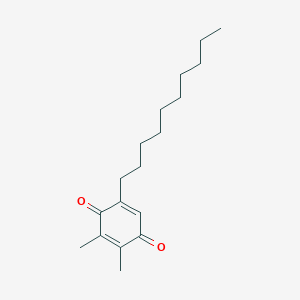

This compound is a synthetic analog of the endogenous plastoquinone-9 (PQ-9), a vital component of the photosynthetic process. It is structurally characterized by a quinone core attached to a decyl side chain, which provides it with lipophilic properties necessary for its function within cellular membranes. musechem.com This synthetic nature allows for its controlled use in experimental settings to mimic the function of natural plastoquinones. musechem.com

In photosynthesis, the light-dependent reactions involve the transfer of electrons from water to NADP+ through two large membrane protein complexes, Photosystem II (PSII) and Photosystem I (PSI), which are functionally linked by the cytochrome b6f complex. usp.brnih.gov Plastoquinone acts as a mobile electron carrier, shuttling electrons from PSII to the cytochrome b6f complex. usp.br Due to its structural similarity, this compound is widely used in biochemical studies to investigate and manipulate this electron transport chain. musechem.com It is instrumental in studying the kinetics of PSII and the activity of the cytochrome b6f complex, helping to elucidate the mechanisms of photosynthetic efficiency. For instance, research has shown that this compound can act as a substrate for the cytochrome b6f complex, allowing for detailed structural and functional analyses of this crucial enzyme. nih.govresearchgate.net

While this compound is an analog of plastoquinone, it is also structurally similar to ubiquinone (Coenzyme Q), another critical electron carrier found in the mitochondrial electron transport chain of most aerobic organisms. researchgate.net All three quinones share a basic benzoquinone ring structure but differ in their side chains and substituents on the ring.

Endogenous plastoquinone (specifically PQ-9) possesses a long isoprenoid side chain, which anchors it within the thylakoid membrane of chloroplasts. researchgate.net Ubiquinone, typically with a 10-unit isoprenoid tail (Coenzyme Q10), performs a similar function in the inner mitochondrial membrane. researchgate.net this compound, with its shorter and simpler decyl side chain, is a more streamlined model compound. musechem.com This structural difference can affect its binding affinity and mobility within membrane systems. For example, studies using reconstituted PSII reaction centers have shown that the activation free energy for charge separation is significantly higher with this compound compared to the natural plastoquinone-9.

Functionally, plastoquinones are primarily involved in photosynthesis within chloroplasts, whereas ubiquinones are central to cellular respiration in mitochondria. researchgate.net The redox state of the plastoquinone pool is also a key regulator of gene expression and light acclimation processes in plants. researchgate.net this compound serves as a versatile tool to probe these functions in isolated systems and has also been used to study the activity of enzymes outside of photosynthesis, such as ζ-carotene desaturase, where it can act as a cofactor. mdpi.com

Table 1: Comparison of this compound, Plastoquinone, and Ubiquinone

| Feature | This compound | Plastoquinone (PQ-9) | Ubiquinone (CoQ10) |

| Primary Location | Used in in vitro research systems | Thylakoid membrane of chloroplasts | Inner mitochondrial membrane |

| Primary Function | Research tool to mimic electron transport musechem.com | Electron carrier in photosynthesis usp.br | Electron carrier in cellular respiration researchgate.net |

| Side Chain | Decyl group | 9 isoprenyl units | 10 isoprenyl units |

| Ring Substituents | Two methyl groups | Two methyl groups researchgate.net | Two methoxy groups and one methyl group |

This compound as a Synthetic Plastoquinone Analog in Photosynthesis Research

Historical Context of this compound in Biochemical Studies

The use of quinone analogs in biochemical research has a long history, driven by the need to understand the fundamental processes of biological energy conversion. The discovery that photosynthesis involves two distinct light reactions and photosystems in the mid-20th century spurred intensive investigation into the components linking them. nih.gov The "Q-cycle" mechanism, proposed to explain electron and proton transfer within the cytochrome b-c1 and b6f complexes, was a significant theoretical advance. illinois.edu

The isolation of a functionally active cytochrome b6f complex in the late 1970s and early 1980s was a major breakthrough. illinois.edu This achievement allowed for detailed in vitro studies of its activity as a plastoquinol-plastocyanin oxidoreductase. illinois.edu In this context, synthetic quinones like this compound became essential experimental tools. They were used to study "oxidant-induced reduction" of cytochrome b6, a key signature of the Q-cycle. illinois.edu These early studies, using reconstituted systems, helped to confirm the functional resemblance between the cytochrome b6f complex in photosynthesis and the cytochrome bc1 complex in respiration, highlighting a unifying principle in bioenergetics. illinois.edu The ability to use defined components like Decylplastoquinol (the reduced form of DPQ) in these assays was crucial for elucidating the intricate catalytic mechanism of these vital enzyme complexes. whiterose.ac.uk

Eigenschaften

IUPAC Name |

5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNQQQRDLMWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409010 | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-76-2 | |

| Record name | Decylplastoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylplastoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Advanced Methodologies for Decylplastoquinone

Established Chemical Synthesis Pathways

The traditional synthesis of decylplastoquinone relies on well-established organic chemistry reactions, primarily nucleophilic substitution, to append the ten-carbon alkyl chain to a quinone precursor.

Nucleophilic substitution reactions are a cornerstone of organic synthesis where an electron-rich species, the nucleophile, displaces a leaving group on an electron-poor atom, the electrophile. masterorganicchemistry.comnumberanalytics.com In the context of this compound synthesis, this involves the alkylation of a benzoquinone derivative.

The most common method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with decyl bromide. The mechanism proceeds in two main steps:

Deprotonation: A base, such as potassium carbonate, is used to abstract a proton from the hydroxyl groups of the hydroquinone form (which can be in equilibrium with the quinone), creating a more potent nucleophile.

Alkylation: The resulting nucleophilic anion attacks the electrophilic carbon of decyl bromide. This forms a new carbon-oxygen or carbon-carbon bond, attaching the decyl chain and displacing the bromide ion as the leaving group.

Key parameters are critical for optimizing this reaction to maximize yield and minimize the formation of side products. Anhydrous solvents like dimethylformamide (DMF) or acetone are typically used to enhance the nucleophilicity of the reacting species. The reaction is generally heated to between 60–80°C to balance a favorable reaction rate against the risk of thermal degradation.

| Parameter | Specification | Purpose |

|---|---|---|

| Quinone Precursor | 2,3-dimethyl-1,4-benzoquinone | Forms the core ring structure of the final product. |

| Alkylating Agent | Decyl bromide | Provides the C10 alkyl (decyl) side chain. |

| Base | Potassium carbonate (K₂CO₃) | Acts as a catalyst by deprotonating the quinone precursor to enhance its nucleophilicity. |

| Solvent | Anhydrous Dimethylformamide (DMF) or Acetone | Provides a suitable medium for the reaction and enhances nucleophilicity. |

| Temperature | 60–80°C | Optimizes the balance between reaction rate and prevention of side-product formation. |

| Molar Ratio (Quinone:Decyl Bromide) | 1:1.2 | Ensures complete alkylation of the quinone precursor. |

Innovations in Sustainable this compound Production

Recent advancements in biotechnology and catalysis have paved the way for more sustainable and environmentally friendly methods for producing this compound. These approaches aim to reduce reliance on harsh chemicals and improve efficiency under milder conditions.

Cytochrome P450 monooxygenases (CYPs) are a versatile superfamily of heme-containing enzymes known for their ability to catalyze a wide range of regio- and stereoselective oxidation reactions. mdpi.comnih.gov Their catalytic repertoire includes hydroxylation, epoxidation, and C-C bond cleavage. mdpi.comCurrent time information in Bangalore, IN. This makes them attractive candidates for biocatalytic applications in fine chemical synthesis. nih.gov

Research has explored the use of engineered P450 monooxygenases to catalyze the alkylation step in this compound synthesis. These enzymes can facilitate C-O bond formation under mild, aqueous conditions (pH 7.0, 25°C). Pilot-scale trials using this enzymatic approach have reported yields of around 40%, with ongoing research focused on optimizing enzyme efficiency to target yields of 70% or higher. This biocatalytic method presents a greener alternative to traditional chemical synthesis, which often requires organic solvents and higher temperatures.

| Parameter | Traditional Nucleophilic Substitution | Enzymatic Alkylation (P450) |

|---|---|---|

| Catalyst | Chemical base (e.g., K₂CO₃) | Engineered P450 Monooxygenase |

| Solvent | Organic (DMF, Acetone) | Aqueous buffer |

| Temperature | 60–80°C | 25°C (Mild) |

| pH | Basic | Neutral (pH 7.0) |

| Reported Yield | Variable, depends on optimization | ~40% (with optimization potential) |

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. uni-regensburg.deacs.org This approach often involves catalysts that, upon light absorption, can mediate electron transfer processes to generate highly reactive radical intermediates. acs.org

Quinone scaffolds themselves are noteworthy for their complementarity with photoredox transformations. uni-regensburg.de They can participate in both oxidative and reductive reaction pathways. uni-regensburg.denih.gov This dual capability allows for the installation of diverse functional groups onto the quinone ring. By using photoredox catalysis, it is conceptually feasible to activate a C-H bond or use a suitable precursor to install the decyl group onto the benzoquinone core. This method avoids the need for pre-functionalized starting materials and harsh reagents, aligning with the principles of green chemistry. While specific applications for this compound are still emerging, the principles of using photoredox catalysis on quinone systems provide a promising avenue for future synthetic strategies. uni-regensburg.deresearchgate.net

Enzymatic Alkylation Approaches Utilizing P450 Monooxygenases

Optimization of this compound Production and Scalability

Transitioning from laboratory-scale synthesis to industrial-scale production requires rigorous optimization to ensure consistency, purity, and cost-effectiveness. The focus shifts to controlling process variables and implementing robust quality control measures.

A primary challenge in scaling up the synthesis of this compound is managing batch-to-batch variability and ensuring the purity of the final product. The quality of the starting materials is a critical factor; for instance, the purity of decyl bromide must be consistently high (e.g., >98%) to prevent the introduction of impurities that are difficult to remove later.

Another significant issue is the potential for oxidative degradation of the quinone moiety, especially when exposed to air and polar solvents. Mitigation strategies are essential for maintaining product integrity during production and storage.

To address these challenges, modern production facilities are moving from traditional batch processes to more advanced manufacturing techniques.

| Challenge | Source of Problem | Mitigation Strategy |

|---|---|---|

| Batch-to-Batch Variability | Inconsistent purity of starting materials (e.g., decyl bromide). | Implement stringent supplier qualification and quality control testing of all reagents. |

| Impurity Formation | Side reactions due to suboptimal temperature or reaction time. | Utilize continuous flow reactors for superior heat and mass transfer, allowing precise control over reaction conditions. |

| Oxidative Degradation | The quinone ring is susceptible to autoxidation. | Package the final product under an inert atmosphere (argon or nitrogen) and add antioxidant stabilizers (e.g., 0.1% w/v ascorbic acid) for storage. |

| Purification | Separating the product from unreacted starting materials and byproducts. | Employ advanced chromatographic techniques (e.g., affinity chromatography) and analytical methods like SDS-PAGE and spectroscopy to verify purity and activity. nih.govwhiterose.ac.uk |

Continuous flow reactors, in particular, offer significant advantages over batch reactors by providing superior control over temperature and mixing, which leads to more consistent product quality and higher yields. Furthermore, hybrid batch-continuous systems are being adopted to strike a balance between quality control and production throughput.

Integration of Hybrid Batch-Continuous Systems

The industrial-scale synthesis of this compound necessitates methodologies that can reconcile the often-competing demands of high throughput, purity, and operational flexibility. While traditional batch processing and fully continuous flow chemistry present distinct advantages, the integration of these two modes into hybrid batch-continuous systems is an advanced strategy increasingly adopted for the production of complex molecules like this compound. This approach strategically combines the benefits of both systems to overcome the limitations of each, offering a more balanced and efficient manufacturing process.

Hybrid systems leverage the strengths of continuous flow processing for specific reaction steps while retaining batch operations for others that are less amenable to flow-through conditions. researchgate.net Continuous flow reactors, such as plug flow reactors (PFR) or continuous-stirred tank reactors (CSTR), are characterized by their superior heat and mass transfer capabilities due to high surface-area-to-volume ratios. nih.govgoflow.at This is particularly advantageous for highly exothermic reactions common in quinone synthesis, such as alkylation, as it prevents the formation of hot-spots, minimizes thermal runaways, and allows for precise temperature control. nih.goveuropa.eu The result is often a reduction in byproducts and higher product purity.

However, not all stages of a multi-step synthesis are easily translated to a fully continuous process. Steps involving the precipitation of solid byproducts, complex multi-phase extractions, or final crystallization for purification can be challenging to manage in a continuous flow. researchgate.net In these instances, retaining a batch-wise operation provides greater flexibility and simpler handling. A hybrid approach, therefore, might utilize a continuous flow reactor for the primary synthesis reaction and then collect the output in a batch reactor for subsequent work-up, isolation, and purification. researchgate.net This integration allows for the optimization of individual steps, balancing the high efficiency and safety of flow chemistry for the reaction phase with the practical advantages of batch processing for the separation phase. researchgate.net

The adoption of hybrid batch-continuous systems for this compound synthesis represents a pragmatic and effective manufacturing strategy. It allows producers to harness the speed, consistency, and safety of continuous flow for critical reaction steps while relying on the robustness and versatility of batch methods for more complex physical transformations, thereby achieving a superior balance of quality and throughput.

| Parameter | Batch System | Fully Continuous System | Hybrid Batch-Continuous System |

| Heat & Mass Transfer | Limited, potential for hot-spots | Excellent, precise temperature control nih.govgoflow.at | Optimized for specific steps (excellent in continuous module) |

| Scalability | Often complex, requires re-optimization | Generally more straightforward nih.gov | Moderate, depends on the integration of units |

| Byproduct Formation | Higher due to less precise control | Minimized due to controlled residence time | Reduced in the continuous reaction step |

| Handling of Solids | Standard procedure | Can be problematic, may lead to clogging researchgate.net | Batch module allows for easier handling of solids researchgate.net |

| Safety (for exothermic reactions) | Higher risk of thermal runaway nih.gov | Significantly improved safety goflow.at | Enhanced safety during critical reaction steps |

| Flexibility | High, easy to change process | Lower, system is often dedicated | High, combines the flexibility of both systems |

| Overall Throughput | Lower, due to sequential processing | High, uninterrupted operation | Balanced, higher than batch but may be limited by batch steps |

Mechanistic Elucidation of Decylplastoquinone Activity

Fundamental Principles of Electron Transfer Processes

Electron transfer is a fundamental process in many biological systems, essential for cellular respiration and photosynthesis. These reactions involve the movement of electrons from an electron donor to an electron acceptor, a process that can generate energy in the form of an electrochemical gradient. In oxygenic photosynthesis, the electron transport chain involves several key components, including photosystem II (PSII), the cytochrome b6f complex, and photosystem I (PSI), along with mobile electron carriers like plastoquinone and plastocyanin. nih.gov Light-driven charge separation at PSII and PSI initiates the flow of electrons, leading to the oxidation of water and the generation of a proton gradient across the thylakoid membrane, which is then used by ATP synthase to produce ATP. nih.gov

Decylplastoquinone as an Electron Carrier in Biological Systems

This compound (DPQ) is a synthetic analog of plastoquinone, a vital molecule in photosynthesis. musechem.com Its structure includes a quinone core with a decyl side chain, which gives it lipophilic properties. musechem.com In biological systems, particularly in photosynthesis, plastoquinones act as electron carriers, shuttling electrons between different protein complexes within the thylakoid membrane. musechem.com Due to its structural similarity to natural plastoquinones, DPQ is frequently used in biochemical research to mimic and investigate this electron transport process. musechem.com

DPQ's primary role is to facilitate the transfer of electrons between various molecules. It is a redox-active molecule that can accept and donate electrons, a critical function in processes like photosynthesis. In experimental settings, DPQ has been used to study the kinetics of photosystem II and the activity of the cytochrome b6f complex. For instance, in studies of the cytochrome b6f complex, which is a key enzyme in both photosynthesis and respiration, DPQ is used as a substrate to understand the electron transfer mechanisms. acs.orgresearchgate.net Research has also employed DPQ to investigate its effect on the de-excitation pathways of photosystem I, where it has been shown to quench chlorophyll fluorescence and alter the balance between different de-excitation pathways. acs.org

Contributions to Intracellular Redox Balance Maintenance

The redox state of the plastoquinone pool is a critical factor in regulating photosynthetic electron transport and maintaining intracellular redox balance. nih.govacs.org The balance between the oxidized (plastoquinone) and reduced (plastoquinol) forms of the PQ pool influences the activity of various components of the photosynthetic machinery. acs.org this compound, by participating in electron transfer reactions, directly influences this redox state. This process is crucial for preventing oxidative damage within cells.

Redox homeostasis is maintained by the balance between reducing and oxidizing equivalents within cellular compartments. frontiersin.org The development of certain diseases is often linked to disruptions in these essential redox processes. frontiersin.org In the context of photosynthesis, the regulation of electron flow is vital to prevent the over-reduction of the photosynthetic electron transport chain, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage. nih.gov The redox state of the plastoquinone pool is a key signal in this regulatory network. nih.gov

Molecular Targeting of Electron Transport Pathways

This compound targets various molecular pathways involved in electron transport, with a particular focus on the mitochondria. While much of the research on DPQ has been in the context of photosynthesis, its ability to interact with electron transport chains makes it a valuable tool for studying similar processes in other biological systems, including the mitochondrial electron transport chain. frontiersin.org

Specific Interactions within Mitochondrial Electron Transport Chains

The mitochondrial electron transport chain (mETC) is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the inner mitochondrial membrane. nih.govksumsc.com This process creates an electrochemical proton gradient that drives the synthesis of ATP. nih.gov

While direct studies on the specific interactions of this compound within the mitochondrial electron transport chain are less common than those in photosynthetic systems, its properties as a quinone analog suggest potential interactions. The mETC utilizes ubiquinone (Coenzyme Q), a molecule structurally and functionally similar to plastoquinone. ksumsc.com Both are lipid-soluble quinones that function as mobile electron carriers within their respective membranes. musechem.comksumsc.com

In some experimental systems, exogenous quinones like this compound have been shown to restore electron transport activity. For example, in studies of the membrane-bound methane monooxygenase (pMMO) from Methylococcus capsulatus, the addition of this compound restored NADH-dependent pMMO activity that was lost after detergent solubilization, indicating its ability to mediate electron transfer. nih.gov This suggests that DPQ can functionally interact with NADH:quinone oxidoreductase (NDH-2), a type-2 NADH dehydrogenase. nih.gov Given that the mitochondrial Complex I is also an NADH dehydrogenase, it is plausible that DPQ could interact with components of the mETC, although the specifics of this interaction require further investigation. ksumsc.com

The components of the mETC, including Complexes I, II, III, and IV, work in concert to facilitate electron flow. nih.govembopress.org The mobile carriers, ubiquinone and cytochrome c, shuttle electrons between these large complexes. embopress.org The structural organization of these complexes into supercomplexes is thought to enhance the efficiency of electron transfer. embopress.org The ability of synthetic quinones like DPQ to participate in or modulate these electron transfer pathways underscores their utility as research tools.

Role of Decylplastoquinone in Photosynthetic Electron Transport Systems

Modulation of Photosystem II (PSII) Activity

Decylplastoquinone plays a significant role in modulating the activity of Photosystem II, a key protein complex in the light-dependent reactions of oxygenic photosynthesis.

Impact on Electron Flow Dynamics within PSII

This compound directly influences the flow of electrons within Photosystem II. By acting as an artificial electron acceptor, it can accept electrons from the primary quinone acceptor, QA. This interaction alters the normal electron transport pathway, which typically involves the transfer of electrons from QA to the secondary quinone acceptor, QB, and subsequently to the plastoquinone pool. nih.gov The presence of this compound can, therefore, modulate the rate and direction of electron flow, providing researchers with a method to study the intricate dynamics of electron transfer within the PSII complex. nih.gov

This compound as an Electron Acceptor in PSII Photodamage Studies

This compound is utilized as an electron acceptor in studies investigating the mechanisms of photodamage to Photosystem II. nih.govfrontiersin.org Photodamage, or photoinhibition, occurs when the rate of light-induced damage to PSII exceeds the rate of its repair. In experimental setups, the presence of an artificial electron acceptor like this compound can increase the lifetime of the highly oxidizing species P680+, the primary electron donor of PSII. nih.govfrontiersin.org This prolonged lifetime can lead to irreversible damage to components of the PSII reaction center, including chlorophyll and β-carotene, providing a model system to study the molecular events of photodamage. nih.govfrontiersin.org These studies are crucial for understanding how plants cope with light stress and the processes that lead to the degradation of key proteins like the D1 protein. nih.govfrontiersin.org

| Herbicide | Organism | Observed Effect of this compound | Reference |

|---|---|---|---|

| Isoxaflutole | Chlamydomonas reinhardtii | Reverses inhibition of photosynthesis and PSII inactivation in short-term high light. | nih.gov |

| Pyrazolate | Chlamydomonas reinhardtii | Reverses inhibition of photosynthesis and PSII inactivation in short-term high light. | nih.gov |

Analysis of Variable Chlorophyll Fluorescence Induction (OJIP)

The analysis of variable chlorophyll a fluorescence induction, often referred to as the OJIP test, is a powerful technique for probing the function of Photosystem II. biosaline.org This test measures the transient changes in fluorescence emission when a dark-adapted sample is exposed to a saturating light pulse. biosaline.org The resulting OJIP curve provides information about the redox state of the primary and secondary quinone acceptors, QA and QB. biorxiv.orgnih.gov this compound, by acting as a reducible plastoquinone analog, influences the shape of the OJIP curve. nih.gov Its presence can alter the different phases of the fluorescence rise (O-J, J-I, and I-P), which correspond to the sequential reduction of the electron acceptors in PSII. nih.gov Quantitative analysis of these changes allows researchers to deduce the specific effects of this compound on the electron transport kinetics within PSII. nih.gov

This compound Interactions with Cytochrome b6f Complex

Function as a Redox Mediator in Cytochrome b6f Activity Assays

This compound (DPQ) is widely utilized as a redox mediator in in vitro assays to study the activity of the cytochrome b6f complex. As a synthetic analog of the native plastoquinone, DPQ can accept and donate electrons, thereby facilitating the measurement of electron transfer rates within the photosynthetic chain. In a typical assay, the reduced form of this compound, decylplastoquinol (DPQH2), is used to initiate the reduction of plastocyanin, a process that is monitored spectrophotometrically. purdue.edu The lipophilic nature of DPQ allows it to interact effectively with the membrane-embedded cytochrome b6f complex, mimicking the function of the endogenous plastoquinone pool. This makes it an essential component for reconstituting and analyzing the electron transport activity of the isolated cytochrome b6f complex. nih.gov

The use of DPQ in these assays allows researchers to control the initial redox state of the system and measure the specific activity of the cytochrome b6f complex in transferring electrons from the plastoquinol pool to cytochrome f. purdue.eduscispace.com This has been instrumental in characterizing the kinetics and mechanism of the Q-cycle, a key process in photosynthetic energy conversion. scispace.comillinois.edu

Structural Insights into this compound Binding at the Qn Site

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the spinach cytochrome b6f complex have provided unprecedented insights into the binding of this compound at the quinone reduction site (Qn site). ebi.ac.ukrcsb.orgresearchgate.net

Unprecedented Substrate Orientation and Coordination

Cryo-EM studies have revealed that this compound binds at the Qn site with an unexpected orientation and coordination that is fundamentally different from that of known Qn site inhibitors. rcsb.orgresearchgate.netresearchgate.net Unlike inhibitors, the this compound molecule is not in direct contact with the heme cn. rcsb.orgresearchgate.net Instead, its position is stabilized by interactions within the heme ligand niche. ebi.ac.ukrcsb.org This novel binding mode suggests a dynamic interaction between the substrate and the enzyme, which is crucial for its catalytic function. researchgate.net

Identification of Coordinated Water Channels and Quinone-Water Exchange Mechanism

A significant finding from the structural analyses is the identification of coordinated water channels that connect the Qn site with the aqueous exterior of the cytochrome b6f complex. ebi.ac.ukrcsb.orgresearchgate.net These channels are proposed to play a critical role in a quinone-water exchange mechanism. rcsb.orgresearchgate.net It is suggested that the binding of this compound at the Qn site displaces water molecules through these channels. rcsb.orgresearchgate.net Furthermore, a water molecule has been identified to be coordinated by one of the carbonyl groups of the bound this compound, positioning it to act as an immediate proton donor for the reduction of the quinone. rcsb.orgresearchgate.net

Distinct Conformational States of Iron-Sulfur Protein Head Domain (ISP-HD)

The structural studies have also confirmed large movements of the head domain of the iron-sulfur protein (ISP-HD), a key component for electron transfer to cytochrome f. rcsb.orgresearchgate.net These movements bring the ISP-HD towards and away from the plastoquinol oxidation site (Qp). rcsb.orgresearchgate.net The binding of this compound at the Qn site and the presence of inhibitors at the Qp site influence the conformational state of the ISP-HD, highlighting the allosteric regulation within the cytochrome b6f complex. rcsb.orgresearchgate.net These findings provide a structural basis for understanding the different functional states of the enzyme during catalysis. rcsb.orgresearchgate.net

This compound in the Q-Cycle Mechanism of Cytochrome b6f

The Q-cycle is a central mechanism in the function of the cytochrome b6f complex, facilitating the transfer of electrons from plastoquinol to plastocyanin and the coupled translocation of protons across the thylakoid membrane. whiterose.ac.ukresearchgate.netwikipedia.org this compound, as a plastoquinone analog, is instrumental in studying this cycle. The oxidation of two plastoquinol (or decylplastoquinol) molecules at the Qp site leads to the transfer of one electron to the high-potential chain (involving the Rieske iron-sulfur protein and cytochrome f) and another to the low-potential chain (involving hemes bp and bn). nih.gov The electron transferred to the low-potential chain is then used to reduce a plastoquinone (or this compound) molecule at the Qn site. nih.gov This bifurcated electron flow results in the net oxidation of one plastoquinol molecule and the pumping of protons, contributing to the proton motive force for ATP synthesis. nih.gov

Influence on Photosystem I (PSI) Energy Dissipation

This compound has been shown to influence the energy dissipation pathways in Photosystem I (PSI). Studies have demonstrated that the addition of oxidized this compound to PSI submembrane fractions leads to a strong quenching of chlorophyll fluorescence. nih.govacs.org This quenching effect increases with the concentration of this compound and follows the modified Stern-Volmer law, indicating an efficient quenching of the excited state of chlorophyll in the PSI antenna. nih.govacs.org

Furthermore, photoacoustic measurements have shown that the presence of this compound increases heat dissipation and decreases the photochemical capacity of PSI. nih.govacs.org These findings suggest that this compound can alter the balance between the different de-excitation pathways of absorbed light energy in PSI, favoring non-photochemical quenching over photochemistry. nih.govacs.org This effect is dependent on the redox state of the plastoquinone pool, as the reduction of the endogenous pool has been shown to increase PSI fluorescence. nih.govacs.org

| Parameter | Value | Reference |

| Stern-Volmer constant for dPQ | 1.25 x 10^6 M^-1 | nih.govacs.org |

| Fraction of fluorescence accessible to dPQ | 0.7 | nih.govacs.org |

| Increase in PSI fluorescence upon PQ pool reduction | 65% | nih.govacs.org |

Table 1: Parameters related to the influence of this compound on PSI energy dissipation.

Quenching of Chlorophyll Emission Spectra in PSI

The addition of oxidized this compound to PSI submembrane fractions results in a significant quenching of the chlorophyll (Chl) emission spectra across all wavelengths. researchgate.netnih.govacs.org This quenching effect is dose-dependent, increasing as the concentration of the exogenous dPQ rises, a behavior that aligns with the modified Stern-Volmer law. researchgate.netnih.govacs.org

In comparative studies, dPQ has been shown to be an effective quencher of chlorophyll excited states. researchgate.netnih.gov The Stern-Volmer constant for dPQ was determined to be 1.25 x 10(6) M-1, with a fraction of fluorescence accessible to the quencher of 0.7. researchgate.netnih.gov This indicates that oxidized plastoquinones can efficiently interact with the PSI antenna and influence the de-excitation pathways of chlorophyll molecules. researchgate.netnih.gov Furthermore, experiments on whole thylakoid membranes have shown that reducing the endogenous plastoquinone pool with NADPH leads to a 65% increase in PSI fluorescence, highlighting the physiological relevance of the PQ pool's redox state in modulating PSI energy dissipation. researchgate.netnih.govacs.org

| Parameter | Value for this compound (dPQ) |

| Stern-Volmer Constant (Ksv) | 1.25 x 10⁶ M⁻¹ |

| Fraction of Accessible Fluorescence (fa) | 0.7 |

Retardation of P700 Photooxidation and Photochemical Capacity Modulation

This compound has been observed to slow down the rate of P700 photooxidation. researchgate.netnih.govacs.org P700 is the primary electron donor of PSI, and its rate of photooxidation is a measure of the system's photochemical efficiency. researchgate.net When measured under limiting actinic light, the presence of dPQ retards this process. nih.govacs.org

Increased Heat Dissipation in PSI

Photoacoustic measurements have demonstrated that the addition of this compound to PSI preparations leads to an increase in heat dissipation. researchgate.netnih.govacs.org This finding is directly linked to its role as a quencher of chlorophyll's excited state. When dPQ quenches the excited chlorophyll, it changes the balance of de-excitation pathways, favoring non-radiative dissipation of energy in the form of heat over photochemical conversion. researchgate.netnih.gov This process is a key component of non-photochemical quenching (NPQ), a protective mechanism that dissipates excess light energy to prevent photo-oxidative damage to the photosynthetic apparatus. mdpi.comresearchgate.net The oxidation state of P700 itself is linked to this process; the oxidized form, P700+, can dissipate photo-excitation energy as heat. frontiersin.org

This compound in Cyclic Electron Flow (CEF) Studies

Cyclic electron flow (CEF) is a crucial photosynthetic pathway that balances the production of ATP and NADPH by generating ATP without the net production of NADPH. nih.govresearchgate.net this compound is employed as an artificial electron acceptor to investigate the mechanisms of CEF, particularly the pathway involving the NAD(P)H dehydrogenase-like complex (NDH). nih.gov

This compound as an Electron Acceptor for NADPH Dehydrogenase (NDH)

In experimental setups designed to isolate and study the NDH complex, this compound serves as a substitute for the native plastoquinone pool. nih.govuni.lu The NDH-mediated reaction can be initiated in darkness within isolated thylakoids by adding dPQ along with NADPH and ferredoxin (Fd). nih.gov In this system, NADPH reduces Fd via the endogenous ferredoxin:NADP oxidoreductase (FNR), and the NDH complex then catalyzes the transfer of electrons from reduced Fd to dPQ. nih.govuni.lu This use of dPQ allows for the direct study of electron transfer through the NDH complex and its contribution to CEF, independent of Photosystem II activity. nih.gov The NDH complex is a homolog of the respiratory Complex I and is one of several proposed pathways for CEF in higher plants. researchgate.netmsu.edu

Coupling of Electron Transfer to ATP Synthesis via Proton Pumping

A significant finding from studies using this compound is the demonstration that the NDH complex acts as a high-efficiency proton pump. nih.govresearchgate.net As the NDH complex transfers electrons from ferredoxin to dPQ, it simultaneously pumps protons from the chloroplast stroma into the thylakoid lumen. nih.govresearchgate.net It has been demonstrated that the NDH complex pumps approximately two protons into the lumen for each electron transferred. nih.govresearchgate.net

This translocation of protons generates a proton motive force (Δp) across the thylakoid membrane. nih.govuni.lu The resulting electrochemical gradient is then utilized by ATP synthase to produce ATP. uni.luwikipedia.org By coupling electron transfer to proton pumping, the NDH-mediated CEF pathway effectively doubles the efficiency of ATP production compared to non-proton-pumping CEF pathways. nih.govresearchgate.net This mechanism is vital for adjusting the ATP/NADPH energy budget of the chloroplast to meet varying metabolic demands. nih.govbiorxiv.org

Decylplastoquinone and Chloroplast Biology

Regulation of Chloroplast Signaling Pathways

Decylplastoquinone plays a significant role in modulating key signaling cascades within the chloroplast, primarily through its interaction with sensor kinases and its influence on the redox state of electron transport chains. This influences the expression of genes related to photosynthesis.

This compound has been identified as an inhibitor of the autokinase activity of Chloroplast Sensor Kinase (CSK). uniprot.org CSK is a sensor protein that links the redox state of the plastoquinone pool to the regulation of photosystem gene expression. plos.orgnih.gov The reduced form of this compound, decylplastoquinol, can suppress the autophosphorylation of CSK. uniprot.orgnih.gov This inhibitory mechanism is linked to the redox state of a highly conserved iron-sulfur cluster within the CSK protein. nih.gov Specifically, CSK contains a redox-responsive [3Fe-4S] center. nih.gov When the plastoquinone pool is reduced, as mimicked by the addition of decylplastoquinol, the [3Fe-4S] cluster is reduced, which in turn inactivates the kinase. nih.gov This demonstrates a direct molecular mechanism by which quinone redox state, represented experimentally by this compound, regulates a key chloroplast signaling component.

| Feature | Description | Reference(s) |

| Target Enzyme | Chloroplast Sensor Kinase (CSK) / Histidine kinase 2 (Hik2) | uniprot.orgnih.gov |

| Mechanism | Inhibition of autophosphorylation (autokinase) activity. | uniprot.org |

| Active Form | Reduced this compound (decylplastoquinol). | uniprot.orgnih.gov |

| Molecular Target | Redox-responsive [3Fe-4S] iron-sulfur cluster within CSK. | nih.gov |

| Effect | Reduction of the Fe-S cluster leads to kinase inactivation. | nih.gov |

The regulation of gene expression for the core proteins of Photosystem I (PSI) and Photosystem II (PSII) is tightly controlled by the redox state of the plastoquinone (PQ) pool, which acts as an intermediary electron carrier between the two photosystems. plos.orgresearchgate.netnih.gov This regulatory feedback loop ensures a balanced activity between PSI and PSII. researchgate.net The Chloroplast Sensor Kinase (CSK) is a crucial mediator in this process, translating the redox signal from the PQ pool into a transcriptional response. plos.orgnih.gov

When the PQ pool becomes more reduced, CSK activity is suppressed. nih.gov This change in kinase activity ultimately modulates the transcription of photosystem genes, such as psaA, psaB (for PSI), and psbA (for PSII). nih.govjfallen.org By acting as a specific inhibitor of CSK, this compound serves as an experimental tool to dissect this pathway. uniprot.org Its application allows researchers to simulate a reduced state of the PQ pool, thereby triggering the downstream effects on gene expression that are normally governed by light conditions and electron flow. nih.gov This demonstrates that a single redox signal, sensed by CSK, diverges to control the transcription of chloroplast genes, forming a critical part of the chloroplast's acclimatory response. plos.org

Inhibition of Chloroplast Sensor Kinase (CSK) Autokinase Activity

Involvement in Carotenoid Biosynthesis

This compound is directly involved in the carotenoid biosynthetic pathway, a critical process occurring in plastids. It functions as an essential cofactor for specific enzymes, accepting electrons during key desaturation reactions.

This compound functions as a lipophilic quinone cofactor for the enzyme ζ-carotene desaturase (ZDS), enhancing its catalytic activity. mdpi.comresearchgate.net ZDS is a membrane-bound enzyme that catalyzes the two-step desaturation of ζ-carotene into lycopene, passing through the intermediate neurosporene. mdpi.comuniprot.org This process is a crucial stage in the biosynthesis of many important carotenoids. uniprot.org Studies on ZDS from both Capsicum annuum (pepper) and Arabidopsis thaliana have confirmed the requirement for a quinone cofactor, with this compound being effective in in vitro assays. mdpi.comuniprot.orguniprot.org The enzyme shows similar affinity for both ζ-carotene and neurosporene, indicating that it processes both desaturation steps at comparable rates. mdpi.comresearchgate.net

| Enzyme Property | Finding for ζ-Carotene Desaturase (ZDS) | Reference(s) |

| Function | Catalyzes the conversion of ζ-carotene to lycopene via neurosporene. | uniprot.orguniprot.org |

| Cofactor | Activity is increased by lipophilic quinones, including this compound. | mdpi.comresearchgate.netuniprot.orguniprot.org |

| Organism Example | Capsicum annuum (Capsicum pepper) | mdpi.comresearchgate.netuniprot.org |

| Kₘ for ζ-carotene | 8.4 µM | mdpi.comuniprot.org |

| Kₘ for neurosporene | 9.0 µM | mdpi.comuniprot.org |

The desaturation of carotenoids, such as the reactions catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), are redox reactions. nih.gov During the conversion of ζ-carotene to lycopene, ZDS introduces two new double bonds into the hydrocarbon chain. uniprot.org This process involves the removal of electrons from the carotenoid substrate. These electrons must be transferred to a terminal electron acceptor to allow the enzyme to complete its catalytic cycle. plos.org

In the chloroplast, the native electron acceptor is the plastoquinone pool. researchgate.net In experimental settings, this compound serves as an efficient artificial electron acceptor. mdpi.comresearchgate.net The oxidized form of this compound accepts electrons from the enzyme-bound FAD cofactor, which becomes transiently reduced during the desaturation of the carotene substrate. uni-konstanz.de This transfer regenerates the oxidized FAD within the enzyme, allowing for subsequent rounds of catalysis, while the this compound becomes reduced to decylplastoquinol. plos.orguni-konstanz.de

Decylplastoquinone in Redox Regulation and Antioxidant Research

General Antioxidant Mechanisms

The antioxidant capabilities of decylplastoquinone and its derivatives are primarily linked to their redox activity. They can engage in reactions that neutralize harmful reactive species and help maintain a stable internal cellular environment.

Scavenging Reactive Oxygen Species (ROS)

This compound's core function as an electron carrier within biological membranes is intrinsically linked to the management of Reactive Oxygen Species (ROS). wikipedia.org In oxygenic photosynthesis, the cytochrome b6f complex, a key component of the electron transport chain, is a known site of ROS generation. msu.ru this compound, by participating in the electron flow, influences the redox state of the plastoquinone pool, which in turn can modulate energy dissipation pathways and potentially limit the formation of ROS. nih.govsciencedaily.com

The reduced form of this compound (decylplastoquinol) can directly interact with and inhibit certain cellular components, such as the autophosphorylation activity of specific sensor kinases, demonstrating a regulatory role tied to its redox state. nih.gov While direct scavenging involves neutralizing existing ROS, this compound's primary influence is in regulating electron transport to prevent the initial overproduction of these damaging species. msu.rumdpi.com Its derivatives, particularly those targeted to mitochondria, have been designed to enhance this antioxidant function by placing the redox-active quinone moiety at a primary site of ROS production. wikipedia.org

Maintaining Cellular Redox Homeostasis

In experimental settings, the addition of this compound has been shown to alter redox states within chloroplasts, which subsequently affects downstream signaling pathways related to stress responses. wikipedia.org This demonstrates its role not just as a passive component of electron transport, but as an active modulator of the cell's redox environment. wikipedia.org The ability to accept and donate electrons allows it to buffer against sudden oxidative or reductive shifts, thereby helping to maintain the delicate equilibrium necessary for proper cellular function. msu.ru This process is vital for protecting cellular components from oxidative damage. wikipedia.org

Mitochondria-Targeted this compound Derivatives (SkQs)

To leverage the antioxidant potential of this compound for therapeutic applications, particularly for age-related diseases rooted in mitochondrial oxidative stress, researchers developed mitochondria-targeted derivatives known as SkQs. wms-site.com The core concept was to deliver the antioxidant plastoquinone moiety directly to the primary site of cellular ROS production: the mitochondria. wikipedia.orgnih.gov

Design Principles for Mitochondrial Accumulation

The design of SkQs is based on a specific chemical architecture: an antioxidant (plastoquinone) is attached via a linker chain (typically a decyl carbon chain) to a lipophilic cation. wikipedia.orgnih.gov This cationic component is the key to mitochondrial targeting. portlandpress.com

The most widely used targeting moiety is the triphenylphosphonium (TPP) cation. wikipedia.orgportlandpress.com The design relies on the following principles:

Lipophilic Nature : The TPP cation is lipophilic, meaning it can readily pass through the lipid bilayers of cell and mitochondrial membranes. wikipedia.orgmdpi.comportlandpress.com

Electrophoretic Accumulation : Mitochondria maintain a significant negative membrane potential (around -180 mV) across their inner membrane relative to the cytoplasm. wikipedia.orgnih.gov This strong electrical gradient drives the accumulation of the positively charged SkQ molecules from the cytoplasm into the mitochondrial matrix. wikipedia.orgnih.gov The plasma membrane potential (around -60 mV) also contributes, first concentrating the cations inside the cell. wikipedia.org

Massive Accumulation : The combined effect of the membrane potentials and the lipophilic nature of the cation can lead to a several hundred-fold or even thousand-fold accumulation of SkQs inside the mitochondria compared to the extracellular environment. wikipedia.orgmdpi.comresearchgate.net

This targeted delivery ensures that the antioxidant payload (plastoquinone) is concentrated precisely where it is most needed to combat oxidative stress at its source. wikipedia.orgnih.gov Other cations, such as rhodamine, have also been used, creating derivatives like SkQR1 which are also fluorescent. nih.govresearchgate.net

Effects on Oxidative Stress and Apoptosis Prevention

Once accumulated in mitochondria, SkQ derivatives have demonstrated potent protective effects against oxidative stress-induced cell death (apoptosis). nih.govresearchgate.net Numerous studies have shown that SkQs can prevent the sequence of events leading to apoptosis when cells are challenged with oxidants like hydrogen peroxide (H₂O₂). nih.govnih.gov

Key research findings include:

Extremely low, even nanomolar and picomolar, concentrations of SkQ1 and SkQR1 are sufficient to arrest H₂O₂-induced apoptosis in cell cultures of human fibroblasts and HeLa cells. nih.govmsu.ru

SkQ1 has been shown to prevent the fragmentation of the mitochondrial network, an early event in the apoptotic process. msu.runih.gov

The protective mechanism involves the inhibition of mitochondrial ROS production, which in turn prevents downstream apoptotic signals like the translocation of the Bax protein to mitochondria. nih.gov

In various animal models, SkQ1 has been shown to inhibit the development of age-related diseases and traits associated with oxidative stress. nih.govresearchgate.net

The antioxidant effect of SkQs is rechargeable, as the oxidized plastoquinone can be reduced back to its active antioxidant form by the mitochondrial respiratory chain, allowing it to function repeatedly. nih.govmdpi.com

The following table summarizes the effective concentrations of different SkQ derivatives in preventing apoptosis.

| Compound | Effective Concentration for Apoptosis Prevention | Cell Type | Notes |

| SkQ1 | 0.2 nM - 1.0 nM nih.govmsu.ru | Human Fibroblasts, HeLa Cells | Completely abolished H₂O₂-induced apoptosis with pre-treatment. msu.ru |

| SkQR1 | As low as 8 x 10⁻¹³ M msu.ru | Human Fibroblasts | More effective than SkQ1 in preventing mitochondrial fragmentation. msu.ru |

| MitoQ | Significantly less effective than SkQ1 and SkQR1. nih.govmsu.ru | Human Fibroblasts | Serves as a common comparator in studies. nih.gov |

Influence on Lipid and Protein Oxidation

A primary target of mitochondrial ROS is the lipid components of the inner mitochondrial membrane, especially cardiolipin. wikipedia.orgnih.gov Cardiolipin is a unique phospholipid crucial for the structure and function of respiratory chain complexes. Its oxidation is a key trigger for mitochondrial dysfunction and apoptosis. sciencedaily.comnih.govmitochondrialdiseasenews.com

SkQ derivatives are exceptionally effective at preventing the oxidation of lipids and proteins:

Cardiolipin Protection : Nanomolar concentrations of SkQ1 specifically prevent the oxidation of mitochondrial cardiolipin. nih.govnih.gov The structure of SkQ1 allows its plastoquinol residue to be positioned within the membrane near the polyunsaturated fatty acid chains of cardiolipin, where it can efficiently quench lipid peroxyl radicals and interrupt the chain reaction of peroxidation. wikipedia.org

General Lipid Peroxidation : SkQ1 significantly decreases the intensity of lipid peroxidation in tissues subjected to ischemia-reperfusion injury. nih.gov In experiments using erythrocytes, SkQ1 inhibited lipid peroxidation induced by a lipophilic free radical initiator. nih.govmsu.ru

Protein Oxidation : The accumulation of oxidative damage to proteins is a hallmark of aging and various pathologies. nih.gov By scavenging ROS at their source, SkQs help prevent the widespread, non-specific oxidation of mitochondrial and cellular proteins. nih.govresearchgate.net In aging mice, SkQ1 treatment was shown to inhibit the peroxidation of both lipids and proteins. nih.gov

This targeted protection of critical mitochondrial molecules like cardiolipin and respiratory proteins is central to the therapeutic potential of SkQ derivatives. sciencedaily.commitochondrialdiseasenews.com

Modulation of Anti-inflammatory Responses

This compound, particularly through its derivative 10-(6'-plastoquinonyl)decyltriphenylphosphonium (SkQ1), has demonstrated significant anti-inflammatory activity across various experimental models. This activity is largely attributed to its role as a mitochondria-targeted antioxidant, which can interrupt the reactive oxygen species (mtROS)-mediated signaling pathways that drive inflammatory processes.

Research indicates that SkQ1 can modulate the inflammatory response at multiple levels. In models of sterile inflammation and wound healing, SkQ1 has been shown to accelerate the resolution of the inflammatory phase. aging-us.com It achieves this by decreasing neutrophil infiltration while promoting the timely arrival of macrophages to the site of injury. aging-us.com In endothelial cells, which play a crucial role in inflammation, SkQ1 prevents the disassembly of intercellular contacts induced by the pro-inflammatory cytokine Tumor Necrosis Factor (TNF). aging-us.commdpi.com This helps maintain the integrity of the vascular barrier, which is often compromised during an inflammatory response.

The anti-inflammatory mechanism of SkQ1 is closely linked to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. aging-us.commdpi.comsemanticscholar.org NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. By preventing the degradation of IκBα, an inhibitor of NF-κB, SkQ1 blocks the translocation of NF-κB to the nucleus. semanticscholar.org This leads to the reduced expression of pro-inflammatory molecules, including cytokines like TNF, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as adhesion molecules such as ICAM-1. mdpi.comnih.govresearchgate.net Furthermore, SkQ1 has been found to inhibit the activation of mast cells, preventing their degranulation and the subsequent release of histamine, a potent mediator of acute inflammation. msu.ru While SkQ1 effectively suppresses the inflammatory response within tissues, it does not appear to alter the systemic levels of circulating cytokines like IL-6 and TNF in aged animals, suggesting its action is targeted at the tissue level. aging-us.comresearchgate.net

| Inflammatory Marker | Model System | Observed Effect of SkQ1 | Reference |

|---|---|---|---|

| NF-κB Activation | Endothelial Cells (in vitro) | Inhibited | mdpi.comsemanticscholar.org |

| TNF, IL-6, IL-1β (mRNA) | Mouse Colon (DSS-induced colitis) | Reduced Expression | mdpi.com |

| ICAM-1, VCAM (mRNA) | Mouse Aorta (aged mice) | Reduced Expression | researchgate.net |

| Neutrophil Infiltration | Mouse Skin Wound | Decreased | aging-us.com |

| Macrophage Infiltration | Mouse Skin Wound | Accelerated (initially) | aging-us.com |

| Histamine Release | Mast Cells (in vivo/in vitro) | Inhibited | msu.ru |

| Prostaglandin E2 (PGE2) | Human Conjunctival Epithelial Cells | Reduced Production | nih.gov |

Implications for Age-Related Cellular Processes and Lifespan Studies

Mitochondria-targeted derivatives of this compound have emerged as significant tools in the study of aging. The core hypothesis is that mitochondrial reactive oxygen species (mtROS) are a key driver of the aging process, and by neutralizing them at their source, it may be possible to slow down age-related decline. The derivative SkQ1 has been central to this research, showing promise as a geroprotective agent that can interrupt the execution of an organism's aging program. mdpi.com

Studies have demonstrated that long-term treatment with very low concentrations of SkQ1 can increase the lifespan of a wide range of organisms, including fungi, crustaceans, insects, and mammals. aging-us.comnih.gov This suggests a conserved mechanism of action across different species. Beyond simply extending lifespan, SkQ1 has been shown to improve the quality of life in the second half of life, effectively prolonging the period of youth.

A key aspect of the anti-aging effect of this compound derivatives is the retardation or prevention of typical traits of senescence. aging-us.comnih.gov Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. msu.ru The accumulation of senescent cells can disrupt normal tissue function.

In animal studies, treatment with SkQ1 not only increased median lifespan but also led to the disappearance or delayed development of age-related characteristics. aging-us.comnih.gov This includes the deceleration of both normal aging and models of accelerated aging (progeria). diabetesjournals.org The effect is often more pronounced in the earlier stages of the aging process. diabetesjournals.org For instance, in mice, SkQ1 treatment has been associated with the inhibition of age-related conditions such as osteoporosis, thymus involution, and the development of cataracts and retinopathy. diabetesjournals.org These findings strongly suggest that mitochondria-targeted antioxidants like SkQ1 are capable of slowing the fundamental biological processes that underlie the development of age-related decline and pathology. nih.gov

| Organism | Observed Effect | Reference |

|---|---|---|

| Fungus (Podospora anserina) | Lifespan prolonged | aging-us.comnih.gov |

| Crustacean (Ceriodaphnia affinis) | Lifespan prolonged | aging-us.comnih.gov |

| Insect (Drosophila melanogaster) | Lifespan prolonged | aging-us.comnih.gov |

| Mammal (Mouse) | Median lifespan increased; development of senescence traits (e.g., osteoporosis, cataract) retarded | aging-us.comdiabetesjournals.org |

Antioxidant Activity in Hyperglycemia Models

Persistent hyperglycemia, a hallmark of diabetes mellitus, is known to increase the production of reactive oxygen species, leading to oxidative stress that contributes to diabetic complications. wjgnet.comnih.gov Mitochondria are a primary source of this ROS overproduction. Consequently, mitochondria-targeted antioxidants derived from this compound have been investigated for their potential to mitigate the adverse effects of high glucose levels.

In animal models of hyperglycemia, SkQ1 has demonstrated significant protective effects. nih.govnih.govsemanticscholar.org Studies show that SkQ1 administration can prevent the decrease in the levels of reduced glutathione (GSH), a critical endogenous antioxidant, in the liver and blood of hyperglycemic rats. diabetesjournals.orgnih.gov Furthermore, SkQ1 attenuates the pathological increase in the activity of key antioxidant enzymes of the glutathione system, including glutathione peroxidase, glutathione reductase, and glutathione transferase. nih.gov It also normalizes the activity of other antioxidant enzymes like superoxide dismutase and catalase, which become overactive in response to hyperglycemic stress. nih.govsemanticscholar.orgmdpi.com

| Biochemical Marker | Change with Hyperglycemia | Effect of SkQ1 Treatment | Reference |

|---|---|---|---|

| Reduced Glutathione (GSH) | Decreased | Prevented decrease | diabetesjournals.orgnih.gov |

| Glutathione Peroxidase Activity | Increased | Attenuated increase | nih.gov |

| Glutathione Reductase Activity | Increased | Attenuated increase | nih.gov |

| Superoxide Dismutase Activity | Increased | Decreased toward normal | nih.govsemanticscholar.org |

| Catalase Activity | Increased | Decreased toward normal | nih.govsemanticscholar.org |

| Lipid Peroxidation Products | Increased | Restored toward normal | semanticscholar.org |

Interaction with Plastid Terminal Oxidase (PTOX) in ROS Formation

In plant and algal cells, this compound serves as a crucial research tool for studying the function of the plastid terminal oxidase (PTOX). PTOX is a non-heme diiron quinol oxidase located in the thylakoid membrane that oxidizes plastoquinol (the reduced form of plastoquinone) and reduces molecular oxygen to water. nih.gov This enzyme plays a role in various processes, including carotenoid biosynthesis and as a safety valve to prevent the over-reduction of the photosynthetic electron transport chain. nih.govwjgnet.com

This compound (DPQ) and its reduced form, decylplastoquinol (decylPQH2), are frequently used as model substrates in in-vitro assays to characterize the enzymatic activity of PTOX. nih.gov These studies have revealed that PTOX can have a dual role in reactive oxygen species (ROS) metabolism, acting as either an antioxidant or a pro-oxidant. The antioxidant function stems from its ability to oxidize excess plastoquinol, thus preventing the electron transport chain from becoming highly reduced, a condition that can lead to the formation of harmful singlet oxygen. nih.gov

Conversely, under certain conditions, the catalytic cycle of PTOX itself can be a source of ROS. Research using purified PTOX with decylPQH2 as a substrate has shown that the enzyme's function can be pro-oxidant depending on the concentration of the quinol substrate. nih.gov In biphasic systems using liposomes containing this compound, ROS formation by PTOX was observed, likely due to the high concentration of the substrate within the lipid bilayer. nih.gov This indicates that while PTOX's primary role may be protective, its interaction with the plastoquinone pool, mimicked by this compound in experiments, can also lead to the generation of ROS, highlighting the complex role of this enzyme in balancing redox state and ROS signaling within the plastid.

Applications in Advanced Biological and Biochemical Research Models

In Vitro Experimental Systems and Assays

Stopped-flow spectrophotometry is a technique used to study rapid chemical reactions. williams.edu It involves the rapid mixing of two or more solutions and monitoring the subsequent reaction as a function of time, often by measuring changes in absorbance. williams.eduhpst.cz This method is particularly useful for observing pre-steady-state kinetics of enzymatic reactions that occur on a millisecond timescale. hpst.czphotophysics.com In the context of decylplastoquinone, stopped-flow spectrophotometry can be employed to analyze the kinetics of its interaction with components of the electron transport chain, such as the cytochrome b6f complex. By observing the rapid changes in the absorption spectra of the cytochromes upon addition of reduced this compound (DPQH₂), researchers can determine the rates of electron transfer. researchgate.netnih.gov For instance, the reduction of oxidized plastocyanin by DPQH₂ catalyzed by the purified cytochrome b6f complex can be monitored by the absorbance change at 600 nm. researchgate.net This allows for the determination of kinetic parameters and provides insights into the catalytic mechanism of the enzyme. photophysics.comnih.gov

A typical stopped-flow experiment involves:

Loading reactant solutions, such as a suspension of purified cytochrome b6f complex and a solution of decylplastoquinol, into separate syringes. williams.edu

Rapidly injecting the solutions into a mixing chamber and then into an observation cell. williams.eduhpst.cz

Monitoring the change in absorbance at a specific wavelength over time as the reaction proceeds. williams.edu

This compound is frequently used in reconstituted enzymatic assays to study the function of isolated protein complexes involved in electron transport. Its synthetic nature and solubility make it a more stable and controllable substitute for endogenous plastoquinones. A primary application is in assays with the cytochrome b6f complex, a key enzyme in the photosynthetic electron transport chain. nih.gov

In these assays, purified cytochrome b6f complex is embedded in a lipid environment, and this compound is added as an electron donor (in its reduced form, DPQH₂) or acceptor (in its oxidized form). researchgate.netnih.gov Researchers can then measure the enzymatic activity, for example, by monitoring the reduction of cytochrome c or plastocyanin. researchgate.net Cryo-electron microscopy studies have provided high-resolution structures of the spinach cytochrome b6f complex with this compound bound, revealing its specific binding site and orientation within the complex. nih.gov These structural insights, combined with kinetic data, help to elucidate the mechanism of electron and proton transfer through the enzyme. nih.gov

| Component | Function | Source Organism Example | Reference |

|---|---|---|---|

| Cytochrome b6f complex | Enzyme catalyzing electron transfer | Spinacia oleracea, Chlamydomonas reinhardtii | researchgate.netnih.gov |

| This compound (DPQ/DPQH₂) | Electron acceptor/donor | Synthetic analogue | nih.gov |

| Plastocyanin | Electron acceptor from cytochrome f | Spinach | researchgate.netnih.gov |

| Detergent (e.g., UDM, Hecameg) | Solubilizes the membrane protein complex | N/A | researchgate.netresearchgate.net |

Spectroscopic techniques are crucial for investigating the role of this compound in photosynthetic systems. Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic species, such as free radicals and metal centers, within protein complexes. nih.gov In the context of Photosystem II (PSII), EPR can be used to study the tyrosine radical Y(D)* and the manganese cluster of the oxygen-evolving complex. nih.govnih.gov While direct EPR studies on this compound itself are less common, its influence on the electronic environment of other paramagnetic centers in PSII can be investigated. nih.govucl.ac.uk

Chlorophyll fluorescence is a powerful, non-invasive technique used to probe the efficiency of photosynthesis. nih.govmdpi.com The polyphasic fluorescence rise kinetics, known as the OJIP transient, provides detailed information about the electron flow through PSII. nih.govresearchgate.net this compound, acting as an artificial electron acceptor, can alter the shape of the OJIP curve. nih.gov For instance, adding oxidized this compound to chloroplasts can sharpen the intermediary I-inflection point. biorxiv.org By analyzing these changes, researchers can deduce the effects of this compound on the redox state of the primary and secondary quinone acceptors of PSII (Qₐ and Qₑ). nih.govbiorxiv.org

Use in Reconstituted Enzymatic Assays

Cell Culture and Organismal Models

Spinacia oleracea (spinach) is a classic model organism for photosynthesis research, and its thylakoid membranes are a common source for isolating photosynthetic protein complexes like Photosystem II and the cytochrome b6f complex. nih.govebsco.comresearchgate.net Research on spinach has been instrumental in understanding the structure and function of these complexes. nih.gov Cryo-electron microscopy studies using spinach-derived cytochrome b6f have revealed the precise binding location of this compound, showing it occupies the Qn site, which is the site for plastoquinone reduction. nih.gov

Chlamydomonas reinhardtii, a single-celled green alga, is another powerful model organism for studying photosynthesis. mdpi.com Its genetic tractability allows for the creation of mutants to study specific components of the photosynthetic apparatus. nih.gov Studies in C. reinhardtii have investigated the role of the cytochrome b6f complex in electron transport and its purification has been optimized. researchgate.net In these studies, decylplastoquinol has been used to assay the catalytic activity of the purified complex. researchgate.net Furthermore, research on C. reinhardtii has explored non-photochemical reduction of the plastoquinone pool, a process where this compound can be used as a substrate to understand the enzymes involved. nih.gov

| Organism | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Spinacia oleracea (Spinach) | Structural analysis of the cytochrome b6f complex | High-resolution cryo-EM structures revealed the binding site and orientation of this compound in the Qn site. | nih.gov |

| Chlamydomonas reinhardtii | Functional studies of the cytochrome b6f complex and non-photochemical PQ reduction | Used as a substrate to measure the electron transfer activity of purified cytochrome b6f complex. | researchgate.netnih.gov |

Derivatives of plastoquinone, such as SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium), which contains a decyl chain similar to this compound, have been investigated for their effects on lifespan in various model organisms. researchgate.netmsu.ru These mitochondria-targeted antioxidants are designed to accumulate in the mitochondria and protect against oxidative damage, a key factor in aging. researchgate.netmsu.ru

In the filamentous fungus Podospora anserina, a model organism for studying aging, SkQ1 has been shown to increase lifespan. msu.rumsu.ru Low concentrations of SkQ1 added to the growth medium retarded the development of aging traits. msu.runih.gov

Studies in the fruit fly, Drosophila melanogaster, another prominent model in aging research, have also demonstrated the life-extending effects of SkQ1. researchgate.netnih.govnih.gov Treatment with SkQ1 resulted in a significant, albeit modest, increase in the median lifespan of both male and female flies. msu.ru These studies suggest that targeting mitochondrial oxidative stress with plastoquinone derivatives can be a viable strategy to slow the aging process across different species. researchgate.netmsu.ru

| Organism | Compound | Observed Effect on Lifespan | Reference |

|---|---|---|---|

| Podospora anserina | SkQ1 | Increased median lifespan by 50% at 100 nM concentration. | msu.rumsu.ru |

| Drosophila melanogaster | SkQ1 | Increased median lifespan by about 15%. | msu.ru |

Mammalian Models for Disease and Aging Studies

This compound and its derivatives have been investigated in various mammalian models to understand their potential therapeutic effects on age-related diseases and the aging process itself. These studies often focus on mitochondrial dysfunction, a key factor in many age-related pathologies. nih.govaginganddisease.orgmdpi.com

One area of significant research is the impact of mitochondria-targeted antioxidants, such as SkQ1, which is a derivative of plastoquinone, on lifespan and healthspan in mammals. msu.ruresearchgate.net Studies have shown that such compounds can prevent age-dependent death in the early and middle stages of aging. msu.ru In mouse models, for instance, the administration of SkQ1 has been observed to significantly increase lifespan, particularly in non-sterile environments, and delay the onset of age-related traits. msu.ruresearchgate.net This suggests that targeting mitochondrial oxidative stress with quinone derivatives could be a viable strategy for promoting healthier aging.

The progressive loss of muscle mass and function, known as sarcopenia, is a hallmark of aging in mammals. nih.govresearchgate.net Research has explored the role of mitochondrial dysfunction in this process. aginganddisease.org While direct studies of this compound in sarcopenia models are not extensively documented, the known link between mitochondrial health and muscle aging suggests a potential area for future investigation. aginganddisease.orgresearchgate.net Animal models, including rodents and even zebrafish, are increasingly used to study the molecular mechanisms of sarcopenia and to screen for potential therapeutic interventions. nih.govmdpi.com

Furthermore, mitochondrial dysfunction is implicated in a range of neurodegenerative diseases that are prevalent in aging populations. nih.govresearchgate.net The accumulation of protein deposits and subsequent toxicity to mitochondria are common features in conditions like Alzheimer's and Parkinson's disease. nih.gov Research has demonstrated that bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells, highlighting the sensitivity of mammalian mitochondria to external compounds. nih.gov This underscores the importance of understanding how exogenous molecules like this compound might interact with and modulate mitochondrial function in the context of neurodegenerative disorders.

Interactive Data Table: Research Findings of Plastoquinone Derivatives in Mammalian Models

| Compound | Model Organism | Key Findings | Reference |

| SkQ1 | Mouse | Doubled median lifespan in non-sterile vivarium; delayed development of senescence traits. | msu.ruresearchgate.net |

| SkQ1 | Mouse | Prevented age-dependent death at early and middle stages of aging. | msu.ru |

| Not Specified | Rat | Rats with mtDNA mutations showed decreased ATP levels and motor coordination deficits. | mdpi.com |

| Not Specified | Human, Mouse, Drosophila | A gradual shift in mitochondrial morphology in muscles is reported as a function of age. | researchgate.net |

Methodological Considerations in this compound Research

Experimental Design Frameworks (e.g., PICOT)

To ensure the rigor and relevance of research on this compound, structured experimental design frameworks like PICOT are essential. editage.compubrica.com The PICOT framework helps to formulate clear and focused research questions, which is crucial for designing studies that can yield high-quality evidence. mdpi.comnih.gov The components of PICOT are:

P (Population): Defining the specific population being studied is the first step. fda.gov In the context of this compound research, this could be isolated mitochondria, specific cell lines (e.g., neuronal cells, cancer cells), or animal models of particular diseases. iiarjournals.org For instance, a study might focus on isolated cytochrome b6f complexes or Chinese Hamster Ovary (CHO) cells. iiarjournals.org